PROTAC CDK9 degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC CDK9 degrader-2 is a potent and selective degrader of cyclin-dependent kinase 9 (CDK9) based on the proteolysis-targeting chimera (PROTAC) technology. This compound has shown significant potential in disrupting the MYC transcriptional network by targeting CDK9 for degradation . CDK9 is a crucial co-factor for transcription factors such as MYC, which drive aberrant cell proliferation when deregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC CDK9 degrader-2 involves the conjugation of a CDK9 ligand, such as wogonin, with an E3 ubiquitin ligase ligand, cereblon (CRBN), via a linker . The synthetic route typically includes the following steps:
Synthesis of the CDK9 ligand: Wogonin is synthesized through a series of chemical reactions, including oxidation and substitution reactions.
Synthesis of the E3 ligase ligand: The cereblon ligand is prepared through a series of chemical reactions, including reduction and substitution reactions.
Conjugation: The CDK9 ligand and the E3 ligase ligand are conjugated via a linker to form the PROTAC molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the individual components (CDK9 ligand, E3 ligase ligand, and linker) followed by their conjugation. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PROTAC CDK9 degrader-2 undergoes various chemical reactions, including:
Oxidation: The synthesis of wogonin involves oxidation reactions.
Reduction: The synthesis of the cereblon ligand involves reduction reactions.
Substitution: Both the CDK9 ligand and the E3 ligase ligand undergo substitution reactions during their synthesis.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products
The major product formed from these reactions is the this compound molecule, which is a conjugate of the CDK9 ligand and the E3 ligase ligand via a linker .
Scientific Research Applications
PROTAC CDK9 degrader-2 has a wide range of scientific research applications, including:
Mechanism of Action
PROTAC CDK9 degrader-2 exerts its effects by recruiting the E3 ubiquitin ligase cereblon to CDK9, leading to the ubiquitination and subsequent degradation of CDK9 via the proteasome . This degradation disrupts the MYC transcriptional network and inhibits cell proliferation . The molecular targets involved include CDK9 and cereblon, and the pathways affected include the ubiquitin-proteasome system and the MYC transcriptional network .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PROTAC CDK9 degrader-2 include:
PROTAC CDK2/9 Degrader-1: A dual degrader for CDK2 and CDK9.
PROTAC 44: A non-selective inhibitor of CDK2, CDK5, and CDK9.
KI-CDK9d-32: A highly selective and potent CDK9 degrader.
Uniqueness
This compound is unique in its high selectivity and potency for CDK9 degradation. Unlike other compounds that may target multiple CDKs, this compound specifically targets CDK9, making it a valuable tool for studying CDK9-related cellular processes and developing targeted therapies .
Properties
Molecular Formula |
C39H36N6O10 |
---|---|
Molecular Weight |
748.7 g/mol |
IUPAC Name |
8-[4-[(5,7-dihydroxy-4-oxo-2-phenylchromen-8-yl)oxymethyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]octanamide |
InChI |
InChI=1S/C39H36N6O10/c46-27-18-29(48)35(36-34(27)28(47)19-30(55-36)22-10-5-4-6-11-22)54-21-23-20-44(43-42-23)17-8-3-1-2-7-14-31(49)40-25-13-9-12-24-33(25)39(53)45(38(24)52)26-15-16-32(50)41-37(26)51/h4-6,9-13,18-20,26,46,48H,1-3,7-8,14-17,21H2,(H,40,49)(H,41,50,51) |
InChI Key |
MRRHEHIWXXJQQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCCCN4C=C(N=N4)COC5=C(C=C(C6=C5OC(=CC6=O)C7=CC=CC=C7)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.